molecular formula C13H17N5O3 B2470813 8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 879476-64-9

8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2470813
CAS No.: 879476-64-9
M. Wt: 291.311
InChI Key: LKYZPDNMVXLTPU-UHFFFAOYSA-N
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Description

8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound belonging to the class of imidazopurines This compound is characterized by its unique structure, which includes a hydroxypropyl group and multiple methyl groups attached to an imidazopurine core

Mechanism of Action

Target of Action

The primary targets of this compound are likely to be enzymes involved in the folate pathway, such as dihydrofolate reductase (DHFR), thymine synthase (TS), and aminoimidazole carbonamide ribonucleotide transformylase (AICARFT) . These enzymes play a crucial role in DNA synthesis and cell proliferation, making them key targets for antifolate compounds .

Mode of Action

The compound interacts with its targets by inhibiting their activity, thereby disrupting the folate pathway . This leads to a decrease in the synthesis of DNA nucleotides, which in turn can cause cell cycle arrest and induction of apoptosis .

Biochemical Pathways

The affected biochemical pathway is the folate pathway, which is deeply involved in the synthesis of DNA nucleotides . By inhibiting key enzymes in this pathway, the compound disrupts DNA synthesis, affecting cell proliferation and survival .

Pharmacokinetics

Like many other antifolate compounds, it is likely to be taken up by cells and metabolized to its active form .

Result of Action

The result of the compound’s action is a decrease in cell proliferation, as evidenced by cell cycle arrest and induction of apoptosis . This is likely due to the disruption of DNA synthesis caused by the inhibition of the folate pathway .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, the presence of other compounds that affect the same targets or pathways could potentially alter its efficacy. Additionally, factors such as pH and temperature could potentially affect the stability of the compound . .

Preparation Methods

The synthesis of 8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of an imidazopurine precursor with a hydroxypropyl halide under basic conditions. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and bases like potassium carbonate (K2CO3) to facilitate the alkylation process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product.

Chemical Reactions Analysis

8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methyl groups on the imidazopurine core can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Scientific Research Applications

8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:

Comparison with Similar Compounds

8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other imidazopurine derivatives, such as:

    1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: Lacks the hydroxypropyl group, which may result in different biological activity and solubility properties.

    8-(3-chloropropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione: The chloro group can be more reactive in substitution reactions compared to the hydroxy group.

    This compound analogs: Variations in the length and functionalization of the propyl chain can lead to differences in biological activity and pharmacokinetic properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6-(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O3/c1-7-8(2)18-9-10(16(3)13(21)15-11(9)20)14-12(18)17(7)5-4-6-19/h19H,4-6H2,1-3H3,(H,15,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYZPDNMVXLTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CCCO)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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